molecular formula C15H12BrClFN3O B11549970 2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide

2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide

Cat. No.: B11549970
M. Wt: 384.63 g/mol
InChI Key: WRTKZHYJAPYPLI-DNTJNYDQSA-N
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Description

2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a bromo, chloro, and fluoro substituent on its aromatic rings, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of the hydrazide: This step involves the reaction of 2-bromo-4-chloroaniline with acetohydrazide under acidic conditions to form the intermediate hydrazide.

    Condensation reaction: The intermediate hydrazide is then reacted with 2-fluorobenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
  • 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide

Uniqueness

2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. The combination of bromo, chloro, and fluoro substituents provides a distinct set of properties that can be leveraged for various applications.

Properties

Molecular Formula

C15H12BrClFN3O

Molecular Weight

384.63 g/mol

IUPAC Name

2-(2-bromo-4-chloroanilino)-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H12BrClFN3O/c16-12-7-11(17)5-6-14(12)19-9-15(22)21-20-8-10-3-1-2-4-13(10)18/h1-8,19H,9H2,(H,21,22)/b20-8+

InChI Key

WRTKZHYJAPYPLI-DNTJNYDQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CNC2=C(C=C(C=C2)Cl)Br)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CNC2=C(C=C(C=C2)Cl)Br)F

Origin of Product

United States

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